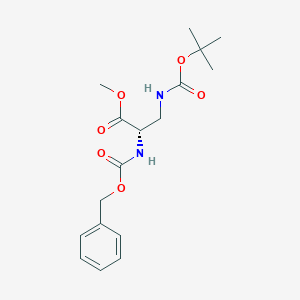

(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(21)18-10-13(14(20)23-4)19-16(22)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMZRMHNXPKKND-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445549 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58457-98-0 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and relevant experimental protocols for (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate. This orthogonally protected amino acid derivative is a valuable building block in peptide synthesis and drug discovery, allowing for the selective deprotection and modification of its amino functionalities.

Core Chemical Properties

While specific experimental data for (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is limited in publicly available literature, its fundamental properties can be defined. The following table summarizes its known and estimated physicochemical characteristics.

| Property | Value | Source |

| CAS Number | 58457-98-0 | Supplier Catalogs |

| Molecular Formula | C₁₇H₂₄N₂O₆ | Supplier Catalogs |

| Molecular Weight | 352.39 g/mol | Calculated |

| IUPAC Name | (S)-Methyl 2-(benzyloxycarbonylamino)-3-(tert-butoxycarbonylamino)propanoate | Nomenclature |

| Appearance | Estimated: White to off-white solid | Based on similar protected amino acids |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Estimated: Soluble in methanol, ethanol, ethyl acetate, dichloromethane; Insoluble in water | Based on similar protected amino acids |

Proposed Synthetic Pathway

The synthesis of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate can be envisioned through a multi-step process starting from a commercially available protected aspartic acid derivative. The following workflow illustrates a plausible synthetic route.

Caption: Proposed multi-step synthesis of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate.

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis and characterization of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate, based on established procedures for similar compounds.

Synthesis of Orthogonally Protected Diaminopropionic Acid

This protocol is adapted from the synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid and would require final esterification.[1][2][3]

-

Starting Material: N-α-Boc-L-aspartic acid β-benzyl ester.

-

Protection of the α-amino group: The α-amino group is further protected, for instance with a second Boc group, to prevent side reactions during the subsequent Curtius rearrangement. This can be achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (DCM).

-

Curtius Rearrangement: The protected aspartic acid derivative is subjected to a Curtius rearrangement. This is typically carried out using diphenylphosphoryl azide (DPPA) and a base (e.g., TEA) in an inert solvent like toluene or dioxane. The reaction mixture is heated to induce the rearrangement of the acyl azide intermediate to an isocyanate.

-

Trapping of the Isocyanate: The resulting isocyanate is then trapped in situ with benzyl alcohol to form the Cbz-protected amine at the β-position.

-

Esterification: The carboxylic acid functionality is then esterified to the methyl ester. A common method is the use of diazomethane or (trimethylsilyl)diazomethane in a solvent mixture like methanol/diethyl ether. This reaction should be performed with caution due to the hazardous nature of diazomethane.

-

Purification: The final product is purified using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes as the eluent.

Characterization Workflow

A general workflow for the characterization of the synthesized (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is outlined below.

Caption: General workflow for the purification and characterization of the target compound.

Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR: Acquire the proton NMR spectrum. Expected signals would include those for the aromatic protons of the Cbz group, the methine and methylene protons of the propanoate backbone, the methyl protons of the ester, and the t-butyl protons of the Boc group.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. This will show signals for all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and carbamates.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample into the mass spectrometer. The expected mass peak would correspond to the molecular weight of the compound plus a proton ([M+H]⁺) or another adduct (e.g., [M+Na]⁺).

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

-

Analysis: Acquire the IR spectrum. Key characteristic peaks would include N-H stretching vibrations, C=O stretching vibrations for the ester and carbamate groups, and aromatic C-H and C=C stretching from the Cbz group.

-

Orthogonal Protection Strategy

The key utility of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate lies in the orthogonal nature of its two amino-protecting groups, Cbz and Boc. This allows for the selective removal of one group while the other remains intact, enabling stepwise chemical modifications.

Caption: Orthogonal deprotection strategy for Cbz and Boc groups.

References

An In-depth Technical Guide to (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate: A Key Building Block in Modern Chemistry

CAS Number: 58457-98-0

Molecular Formula: C₁₇H₂₄N₂O₆

Molecular Weight: 352.39 g/mol

This technical guide provides a comprehensive overview of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This orthogonally protected diamino acid derivative is a valuable tool in peptide synthesis, peptidomimetics, and the construction of complex molecular architectures.

Core Concepts: The Power of Orthogonal Protection

In multi-step organic synthesis, particularly in peptide chemistry, the ability to selectively deprotect one functional group in the presence of others is paramount. This is achieved through a strategy known as "orthogonal protection". (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is an exemplary molecule embodying this principle, featuring two distinct amine protecting groups: the benzyloxycarbonyl (Cbz or Z) group and the tert-butyloxycarbonyl (Boc) group.[1]

The Cbz group is typically cleaved under hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst), while the Boc group is labile to acidic conditions (e.g., trifluoroacetic acid). This differential reactivity allows for the selective unmasking of either the α-amino or β-amino group, enabling site-specific modifications.

dot graph Orthogonal_Protection { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Molecule [label="(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Alpha_Amine_Free [label="α-Amine Deprotected", fillcolor="#FFFFFF", fontcolor="#202124"]; Beta_Amine_Free [label="β-Amine Deprotected", fillcolor="#FFFFFF", fontcolor="#202124"];

Molecule -> Alpha_Amine_Free [label=" Hydrogenolysis (e.g., H₂, Pd/C) ", color="#EA4335", fontcolor="#202124"]; Molecule -> Beta_Amine_Free [label=" Acidolysis (e.g., TFA) ", color="#4285F4", fontcolor="#202124"]; } dot Caption: Orthogonal deprotection strategy for (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate.

Physicochemical and Spectroscopic Data

While a comprehensive, publicly available dataset for (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is limited, the following tables provide representative and predicted data based on its chemical structure and data from closely related analogs. This information is crucial for the identification and characterization of the compound.

Table 1: Physicochemical Properties (Predicted)

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.40 | m | 5H | Aromatic protons (Cbz) |

| 5.10 | s | 2H | -CH₂-Ph (Cbz) |

| 5.00 - 5.20 | br s | 1H | NH (Boc) |

| 4.40 - 4.50 | m | 1H | α-CH |

| 3.75 | s | 3H | -OCH₃ |

| 3.40 - 3.60 | m | 2H | β-CH₂ |

| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 170-172 | C=O (ester) |

| 156-157 | C=O (Cbz) |

| 155-156 | C=O (Boc) |

| 136-137 | Aromatic C (ipso, Cbz) |

| 128.0-128.5 | Aromatic CH (Cbz) |

| 80-81 | -C(CH₃)₃ (Boc) |

| 67-68 | -CH₂-Ph (Cbz) |

| 55-56 | α-CH |

| 52-53 | -OCH₃ |

| 45-46 | β-CH₂ |

| 28.3 | -C(CH₃)₃ (Boc) |

Table 4: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Key Features |

| IR (Infrared) Spectroscopy | ~3300-3400 cm⁻¹ (N-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1710 cm⁻¹ (C=O carbamate stretch), ~1500-1600 cm⁻¹ (aromatic C=C stretch) |

| Mass Spectrometry (MS) | Expected [M+H]⁺: 353.1707, Expected [M+Na]⁺: 375.1526 |

Experimental Protocols

The following is a representative protocol for the synthesis of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate, adapted from general procedures for the synthesis of orthogonally protected diaminopropanoic acid derivatives.

Synthesis of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate

This synthesis can be conceptualized as a multi-step process starting from a readily available chiral precursor like L-serine. The workflow involves protection of the amine and carboxyl groups, conversion of the hydroxyl group to an amino group, and subsequent protection.

dot graph Synthesis_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Start [label="L-Serine Methyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Protection of α-Amine (e.g., Cbz-Cl)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Activation of Hydroxyl Group (e.g., Mesylation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="Nucleophilic Substitution with Azide", fillcolor="#FFFFFF", fontcolor="#202124"]; Step4 [label="Reduction of Azide to Amine", fillcolor="#FFFFFF", fontcolor="#202124"]; Step5 [label="Protection of β-Amine (e.g., Boc₂O)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1 [color="#34A853"]; Step1 -> Step2 [color="#34A853"]; Step2 -> Step3 [color="#34A853"]; Step3 -> Step4 [color="#34A853"]; Step4 -> Step5 [color="#34A853"]; Step5 -> Product [color="#34A853"]; } dot Caption: General synthetic workflow for preparing the target compound.

Detailed Experimental Procedure (Representative):

-

Preparation of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate: To a solution of L-serine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine or diisopropylethylamine) at 0 °C. Slowly add benzyl chloroformate (Cbz-Cl) and allow the reaction to warm to room temperature and stir overnight. After an aqueous workup, the product is isolated.

-

Mesylation of the Hydroxyl Group: The product from the previous step is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C. A base (e.g., triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C for a few hours.

-

Azide Substitution: The crude mesylated intermediate is dissolved in a polar aprotic solvent (e.g., dimethylformamide), and sodium azide is added. The mixture is heated to facilitate the SN2 reaction.

-

Reduction of the Azide: The azide intermediate is dissolved in a suitable solvent (e.g., methanol or tetrahydrofuran), and a reducing agent, such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C), is used to reduce the azide to the primary amine.

-

Boc Protection of the β-Amine: The resulting diamino compound is dissolved in a solvent (e.g., dichloromethane), and a base (e.g., triethylamine) is added. Di-tert-butyl dicarbonate (Boc₂O) is then added, and the reaction is stirred at room temperature until completion. The final product, (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate, is purified by column chromatography.

Applications in Research and Drug Development

(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate serves as a versatile building block for the synthesis of various molecules with potential therapeutic applications. The orthogonal protection allows for the selective elaboration at either the α- or β-amino position.

-

Peptide Synthesis: Incorporation of this building block into peptides allows for the creation of branched or cyclic peptides, which can exhibit enhanced stability and biological activity.

-

Peptidomimetics: It is a key starting material for the synthesis of peptidomimetics, where the peptide backbone is modified to improve pharmacokinetic properties.

-

Bioconjugation: The selectively deprotected amino groups can be used as handles for the attachment of labels, drugs, or other moieties.

Conclusion

(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is a valuable and versatile chemical tool for researchers in organic synthesis and medicinal chemistry. Its key feature, the presence of two orthogonally protected amino groups, provides a high degree of control in the synthesis of complex molecules. This guide provides a foundational understanding of its properties, a representative synthetic protocol, and its potential applications, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its structure features an L-alanine core, orthogonally protected at the α- and β-amino positions with Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups, respectively, and a methyl ester at the carboxyl terminus. This strategic arrangement of protecting groups allows for selective deprotection and subsequent modification, making it a valuable intermediate for the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. This guide provides a comprehensive overview of its structure, a proposed synthetic pathway with detailed experimental protocols, and expected analytical data.

Chemical Structure and Properties

(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate, identified by the CAS number 58457-98-0, possesses a well-defined stereochemistry derived from the L-alanine backbone.[1][2][3] The presence of the Cbz and Boc protecting groups offers orthogonal stability; the Cbz group is typically removed by hydrogenolysis, while the Boc group is labile under acidic conditions. This orthogonality is fundamental to its utility in multi-step syntheses.[1]

Table 1: Physicochemical Properties of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate

| Property | Value |

| IUPAC Name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-N-[(phenylmethoxy)carbonyl]-L-alanine methyl ester[1] |

| CAS Number | 58457-98-0[1][2][3] |

| Molecular Formula | C₁₇H₂₄N₂O₆[1][4] |

| Molecular Weight | 352.38 g/mol |

| Appearance | Expected to be a white to off-white solid or a viscous oil. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

| Melting Point | Not available in the searched literature. |

| Optical Rotation | Not available in the searched literature. |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H₅ (Cbz) |

| ~5.70 | d | 1H | NH (Cbz) |

| ~5.10 | s | 2H | CH₂ (Cbz) |

| ~5.00 | br s | 1H | NH (Boc) |

| ~4.50 | m | 1H | α-CH |

| ~3.70 | s | 3H | OCH₃ |

| ~3.50 | m | 2H | β-CH₂ |

| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C=O (ester) |

| ~156 | C=O (Cbz) |

| ~155 | C=O (Boc) |

| ~136 | Quaternary C (Cbz aromatic) |

| ~128.5, ~128.2, ~128.0 | CH (Cbz aromatic) |

| ~80 | C (Boc) |

| ~67 | CH₂ (Cbz) |

| ~54 | α-CH |

| ~52 | OCH₃ |

| ~42 | β-CH₂ |

| ~28 | CH₃ (Boc) |

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch |

| ~2980 | C-H stretch (aliphatic) |

| ~1745 | C=O stretch (ester) |

| ~1710 | C=O stretch (carbamate, Cbz) |

| ~1690 | C=O stretch (carbamate, Boc) |

| ~1520 | N-H bend |

| ~1250, ~1160 | C-O stretch |

Table 5: Predicted Mass Spectrometry (MS) Data (ESI+)

| m/z | Ion |

| 353.16 | [M+H]⁺ |

| 375.14 | [M+Na]⁺ |

| 297.14 | [M-C₄H₈+H]⁺ (loss of isobutene) |

| 253.11 | [M-Boc+H]⁺ |

Proposed Synthetic Pathway and Experimental Protocols

A plausible and efficient synthetic route to (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate commences from commercially available N-Cbz-L-aspartic acid. The pathway involves the selective protection of the side-chain carboxylic acid, followed by a Curtius rearrangement to introduce the second nitrogen atom, which is then protected with a Boc group.

Caption: Proposed synthetic pathway for (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate.

Experimental Protocol: Synthesis of N-Cbz-L-aspartic acid α-methyl ester (D)

-

Step 1: Benzyl Ester Formation (A to B): To a solution of N-Cbz-L-aspartic acid (1.0 eq.) in a suitable solvent such as DMF, add a base like cesium carbonate (1.1 eq.). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 eq.) dropwise and continue stirring at room temperature overnight. The reaction is monitored by TLC. Upon completion, the mixture is worked up by partitioning between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Cbz-L-aspartic acid β-benzyl ester.

-

Step 2: Methyl Ester Formation (B to C): The crude N-Cbz-L-aspartic acid β-benzyl ester (1.0 eq.) is dissolved in a mixture of DMF and THF. The solution is cooled to 0 °C, and a base such as sodium hydride (1.2 eq.) is added portion-wise. After stirring for 30 minutes, methyl iodide (1.5 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Work-up involves quenching with saturated ammonium chloride solution and extraction with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

-

Step 3: Selective Debenzylation (C to D): The resulting diester is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to give N-Cbz-L-aspartic acid α-methyl ester.

Experimental Protocol: Synthesis of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate (G)

-

Step 4: Curtius Rearrangement (D to E to F): The carboxylic acid (D) (1.0 eq.) is dissolved in anhydrous THF and cooled to 0 °C. Oxalyl chloride (1.5 eq.) is added dropwise, followed by a catalytic amount of DMF. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The solvent is removed in vacuo. The resulting acid chloride is dissolved in anhydrous acetone and added dropwise to a cooled (0 °C) solution of sodium azide (2.0 eq.) in water. After stirring for 2 hours, the acyl azide is extracted with toluene. The organic layer is washed with cold water and brine, then dried over anhydrous sodium sulfate. The toluene solution of the acyl azide is heated at 80-90 °C until the evolution of nitrogen ceases, forming the isocyanate intermediate (E). The solution is then cooled, and tert-butanol (2.0 eq.) is added. The mixture is refluxed overnight. After cooling, the solvent is removed under reduced pressure to yield the crude (S)-Methyl 2-N-Cbz-3-amino-propanoate.

-

Step 5: Boc Protection (F to G): The crude amino compound (F) is dissolved in a mixture of dichloromethane and water. A base such as sodium bicarbonate (2.0 eq.) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.). The reaction mixture is stirred vigorously at room temperature overnight. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate (G).

Logical Relationships and Workflow

The synthesis of this orthogonally protected amino acid derivative relies on a logical sequence of protection and functional group transformations. The workflow is designed to selectively modify one functional group while others remain intact, a cornerstone of modern synthetic chemistry.

Caption: Logical workflow for the synthesis of the target molecule.

Applications in Drug Development and Research

The unique structural features of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate make it a highly versatile tool for medicinal chemists and researchers.

-

Peptide Synthesis: It serves as a building block for incorporating unnatural 2,3-diaminopropanoic acid residues into peptide chains. The orthogonal protecting groups allow for selective elaboration at either the α- or β-amino group, enabling the synthesis of branched or cyclic peptides.

-

Peptidomimetics: The diamino acid scaffold is a common feature in peptidomimetics designed to mimic the structure and function of natural peptides while exhibiting improved stability and bioavailability.

-

Combinatorial Chemistry: This compound is suitable for use in solid-phase synthesis, facilitating the rapid generation of libraries of compounds for high-throughput screening in drug discovery programs.

-

Development of Novel Therapeutics: Derivatives of 2,3-diaminopropanoic acid have been incorporated into various therapeutic agents, including enzyme inhibitors and receptor ligands.

Conclusion

(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is a synthetically valuable, orthogonally protected amino acid derivative. While experimental data for this specific compound is sparse in publicly accessible literature, its structure and properties can be reliably predicted. The proposed synthetic route offers a practical approach for its preparation, enabling its use in the design and synthesis of novel peptides and small molecules with potential therapeutic applications. This guide provides a foundational resource for researchers interested in utilizing this versatile building block in their synthetic endeavors.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. (S)-Methyl 2-n-cbz-3-n-boc-propanoate|CAS 58457-98-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

The Synthetic Chemist's Compass: A Technical Guide to Cbz and Boc Protecting Groups in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of tools available to the modern chemist, the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups have long stood as pillars for the protection of amines, particularly in the assembly of amino acids. Their differential lability and stability profiles form the basis of orthogonal strategies that are fundamental to the synthesis of complex peptides and pharmaceutical agents.[1][2] This technical guide provides an in-depth exploration of the Cbz and Boc protecting groups, offering a comparative analysis of their application, detailed experimental protocols, and a quantitative overview of their performance to aid in strategic synthetic planning.

Core Concepts: A Tale of Two Protecting Groups

The primary function of both Cbz and Boc groups is to temporarily mask the nucleophilicity and basicity of the amino group in an amino acid.[2] This is achieved by converting the amine into a carbamate, a significantly less reactive functional group.[3] The key distinction between these two stalwarts of peptide chemistry lies in their deprotection mechanisms, which underpins their orthogonal relationship. The Boc group is characteristically acid-labile, readily cleaved by strong acids like trifluoroacetic acid (TFA), while the Cbz group is prized for its stability under these conditions and is typically removed by catalytic hydrogenolysis.[1][2] This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective deprotection of one group while the other remains intact, a critical requirement in the synthesis of polyfunctional molecules.[4]

Quantitative Performance: A Comparative Overview

The choice between Cbz and Boc protection is often guided by the specific requirements of the synthetic route, including the presence of other functional groups and the desired reaction conditions. The following tables provide a summary of typical quantitative data for the protection and deprotection of amino acids using these two groups.

| Protection Method | Reagent | Typical Solvent | Base | Typical Reaction Time | Typical Yield | Notes |

| N-Cbz Protection | Benzyl Chloroformate (Cbz-Cl) | Dioxane/Water, THF/Water | NaHCO₃, Na₂CO₃ | 2 - 20 hours | 85 - 95% | The reaction is often performed under Schotten-Baumann conditions.[5][6] |

| N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Dioxane/Water, THF/Water | NaOH, Triethylamine (TEA) | 2 - 8 hours | >90% | A widely used and generally high-yielding protection method.[7][8] |

Table 1: Comparison of N-Cbz and N-Boc Protection of Amino Acids. This table summarizes typical reaction parameters for the introduction of Cbz and Boc protecting groups onto amino acids.

| Deprotection Method | Reagents | Typical Solvent | Typical Reaction Time | Typical Yield | Notes |

| Cbz Deprotection | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol | 1 - 40 hours | >95% | A clean and efficient method, though incompatible with reducible functional groups.[9][10] |

| Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 minutes - 4 hours | >95% | A rapid and effective deprotection, yielding the amine as a TFA salt.[11][12] |

Table 2: Comparison of Cbz and Boc Deprotection. This table outlines the standard conditions and outcomes for the removal of Cbz and Boc protecting groups.

In terms of racemization, a critical consideration in peptide synthesis, the Cbz group, particularly in solution-phase synthesis, has a reputation for providing good protection against the loss of stereochemical integrity.[4] The urethane-type protection offered by Cbz helps to suppress the formation of the racemization-prone oxazolone intermediate.[4]

Reaction Mechanisms and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of protection and deprotection for both Cbz and Boc groups, as well as a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Chirality of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Chirality of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate

The chirality of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate originates from the stereogenic center at the alpha-carbon (C2) of the propanoate backbone. The "(S)" designation in its name explicitly defines the absolute configuration at this carbon atom according to the Cahn-Ingold-Prelog (CIP) priority rules.

The synonym for this compound, 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-N-[(phenylmethoxy)carbonyl]-L-alanine methyl ester, reveals that it is a derivative of the naturally occurring amino acid L-alanine. In the L-amino acid series, the alpha-carbon possesses the (S)-configuration (with the exception of L-cysteine). This inherent chirality is crucial for its application in the synthesis of stereochemically pure peptides and pharmaceuticals, where biological activity is often highly dependent on the stereochemistry of the molecule.

Chemical Structure:

-

IUPAC Name: (S)-Methyl 2-((benzyloxy)carbonylamino)-3-((tert-butoxycarbonyl)amino)propanoate

-

CAS Number: 58457-98-0

-

Molecular Formula: C₁₇H₂₄N₂O₆

-

Molecular Weight: 368.38 g/mol

Data Presentation

Due to the limited availability of specific experimental data in the public domain for (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate, the following tables are presented as templates for the characterization of this and analogous chiral compounds.

Table 1: Physicochemical and Chiroptical Properties

| Parameter | Value | Conditions (Solvent, Temp, Wavelength) |

| Specific Rotation ([α]) | Data not available | e.g., c=1, CHCl₃, 25°C, 589 nm |

| Enantiomeric Excess (ee) | >99% (Typical for commercial products) | Determined by Chiral HPLC/SFC |

| Melting Point | Data not available |

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H of Cbz), ~5.1 (s, 2H, CH₂ of Cbz), ~4.4 (m, 1H, α-CH), ~3.7 (s, 3H, OCH₃), ~3.5 (m, 2H, β-CH₂), ~1.4 (s, 9H, C(CH₃)₃ of Boc) |

| ¹³C NMR (CDCl₃) | δ ~171 (C=O, ester), ~156 (C=O, Cbz), ~155 (C=O, Boc), ~136 (Ar-C of Cbz), ~128 (Ar-CH of Cbz), ~80 (quaternary C of Boc), ~67 (CH₂ of Cbz), ~55 (α-CH), ~52 (OCH₃), ~42 (β-CH₂), ~28 (CH₃ of Boc) |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ = 369.17, [M+Na]⁺ = 391.15 |

Experimental Protocols

The following are detailed, representative protocols for the synthesis and chiral analysis of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate.

Synthesis of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate

A plausible synthetic route starts from commercially available N-Cbz-L-serine methyl ester, involving the conversion of the hydroxyl group to an amino group with retention of stereochemistry, followed by protection of the newly introduced amino group.

Step 1: Mesylation of N-Cbz-L-serine methyl ester

-

Dissolve N-Cbz-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) dropwise to the solution.

-

Add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.

Step 2: Azide Substitution

-

Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide intermediate.

Step 3: Reduction of the Azide

-

Dissolve the crude azide from Step 2 in methanol.

-

Add Palladium on carbon (10 wt. %, 0.1 eq) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude diamino propanoate intermediate.

Step 4: Boc Protection

-

Dissolve the crude intermediate from Step 3 in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate.

Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (for the Cbz group).

-

Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: Inject the sample onto the column. The two enantiomers, if present, will be separated into two distinct peaks. The enantiomeric excess (ee) can be calculated from the peak areas of the (S)- and (R)-enantiomers using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100. For a highly pure sample, only the peak corresponding to the (S)-enantiomer should be observed.

Mandatory Visualizations

Caption: Synthetic pathway for (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate.

Caption: Workflow for the determination of enantiomeric excess.

Conclusion

(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is a valuable chiral synthon whose stereochemical integrity is paramount for its applications in asymmetric synthesis. This guide has provided a framework for understanding its chirality, a detailed synthetic protocol, and a robust method for its chiral analysis. While specific quantitative data for this compound remain to be published, the methodologies outlined herein provide a comprehensive approach for its preparation and characterization, ensuring its suitability for use in the development of new chemical entities. Researchers and drug development professionals can utilize this information to confidently incorporate this building block into their synthetic strategies.

A Comprehensive Guide to the Synthesis of Chiral Amines: Starting Materials and Core Strategies

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are fundamental building blocks in the pharmaceutical and fine chemical industries, with a significant percentage of top-selling drugs containing at least one stereogenic amine center. The enantiomeric purity of these compounds is often critical to their therapeutic efficacy and safety. This technical guide provides an in-depth overview of the core synthetic strategies for accessing chiral amines, categorized by the primary starting materials. It includes a comparative analysis of quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction pathways and workflows to aid in methodological selection and implementation.

Synthesis from Prochiral Ketones

The asymmetric conversion of prochiral ketones into chiral amines is one of the most direct and widely employed strategies. This transformation can be achieved through both chemical and biocatalytic methods.

Asymmetric Reductive Amination (ARA)

Asymmetric reductive amination involves the in situ formation of an imine from a ketone and an amine source, followed by a stereoselective reduction.

Data Presentation: Asymmetric Reductive Amination of Ketones

| Entry | Ketone Substrate | Amine Source | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | NH₄OAc | Ru(OAc)₂(C₃-TunePhos) | TFE | 96 | 96 | [1] |

| 2 | 4'-Methoxyacetophenone | NH₄OAc | Ru(OAc)₂(C₃-TunePhos) | TFE | 95 | 98 | [1] |

| 3 | 4'-Chloroacetophenone | NH₄OAc | Ru(OAc)₂(C₃-TunePhos) | TFE | 92 | 95 | [1] |

| 4 | Acetophenone | p-Anisidine | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane + Ti(OⁱPr)₄, I₂ | DCM | >99 | 94 | [2] |

| 5 | 2-Acetylnaphthalene | p-Anisidine | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane + Ti(OⁱPr)₄, I₂ | DCM | >99 | 96 | [2] |

Experimental Protocol: Asymmetric Reductive Amination of Acetophenone

-

Catalyst System: Ru(OAc)₂(C₃-TunePhos)

-

Procedure: In a glovebox, a vial is charged with Ru(OAc)₂(C₃-TunePhos) (1 mol%), acetophenone (0.2 mmol), and ammonium acetate (0.4 mmol). 2,2,2-Trifluoroethanol (0.4 mL) is added, and the vial is placed in an autoclave. The autoclave is purged with hydrogen gas and then pressurized to 55 bar. The reaction is stirred at 80 °C for 24 hours. After cooling and careful depressurization, the reaction mixture is diluted with ethyl acetate and washed with saturated NaHCO₃ solution. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting amine acetate salt is neutralized with a base (e.g., 1 M NaOH) and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the chiral amine. The enantiomeric excess is determined by chiral HPLC analysis after derivatization (e.g., acylation).[1]

Logical Relationship: Asymmetric Reductive Amination

Caption: General workflow for asymmetric reductive amination of a prochiral ketone.

Biocatalytic Asymmetric Amination using Transaminases

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the stereoselective synthesis of chiral amines from prochiral ketones. These enzymes utilize an amino donor to transfer an amino group to the ketone substrate.

Data Presentation: Transaminase-Catalyzed Synthesis of Chiral Amines

| Entry | Ketone Substrate | Amino Donor | Biocatalyst | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | L-Alanine | ω-TA from Vibrio fluvialis JS17 (whole cells) | 92.1 | >99 | [3] |

| 2 | Benzylacetone | L-Alanine | ω-TA from Vibrio fluvialis JS17 (whole cells) | 90.2 | >99 | [3] |

| 3 | Acetophenone | Isopropylamine | Engineered ω-TA | >99 | >99 | [4][5] |

Experimental Protocol: Synthesis of (S)-α-Methylbenzylamine using ω-Transaminase

-

Biocatalyst: Recombinant E. coli co-expressing ω-transaminase and acetolactate synthase.

-

Procedure: The reaction is carried out in a two-phase system. The aqueous phase (pH 8.0) contains the whole-cell biocatalyst, acetophenone, and L-alanine as the amino donor. The organic phase (e.g., ethyl acetate) serves as a solvent bridge to an acidic aqueous extraction solution (pH 3.0). The reaction mixture is incubated with shaking. The pyruvate co-product from L-alanine is removed by the co-expressed acetolactate synthase. The product, (S)-α-methylbenzylamine, is extracted into the acidic aqueous phase as its ammonium salt, which reduces product inhibition. After the reaction, the acidic aqueous phase is basified and the chiral amine is extracted with an organic solvent.[4][5]

Signaling Pathway: Transaminase Catalytic Cycle

Caption: The ping-pong bi-bi mechanism of a transaminase.

Synthesis from Prochiral Imines and Enamides

The asymmetric reduction of pre-formed prochiral imines and their derivatives, such as enamides, is a highly effective method for producing chiral amines.

Asymmetric Hydrogenation of Imines

Transition metal-catalyzed asymmetric hydrogenation of imines provides a direct route to α-chiral amines.

Data Presentation: Asymmetric Hydrogenation of Imines

| Entry | Imine Substrate | Catalyst System | H₂ Pressure | Yield (%) | ee (%) | Reference |

| 1 | N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | 1000 psi | >99 | 94 | [2] |

| 2 | N-(naphthalen-2-ylmethylene)aniline | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | 1000 psi | >99 | 96 | [2] |

Asymmetric Hydrogenation of Enamides

Enamides are excellent substrates for asymmetric hydrogenation, leading to N-acylated chiral amines which can be subsequently deprotected.

Data Presentation: Asymmetric Hydrogenation of Enamides

| Entry | Enamide Substrate | Catalyst System | H₂ Pressure | Yield (%) | ee (%) | Reference |

| 1 | Methyl 2-acetamidoacrylate | (R,R)-Ph-BPE-CoCl₂ / Zn | 4 atm | >95 | 99 | [6][7] |

| 2 | Dehydro-levetiracetam | (R,R)-Ph-BPE-CoCl₂ / Zn | 4 atm | >95 | 99 | [6][7] |

Experimental Protocol: Asymmetric Hydrogenation of an Enamide

-

Catalyst System: (R,R)-Ph-BPE-CoCl₂ / Zn

-

Procedure: In a nitrogen-filled glovebox, a vial is charged with the enamide substrate (0.20 mmol), (R,R)-Ph-BPE-CoCl₂ (2 mol%), and zinc powder (20 mol%). Methanol (2 mL) is added, and the vial is placed in a high-pressure reactor. The reactor is sealed, removed from the glovebox, and pressurized with H₂ (4 atm). The reaction is stirred at room temperature for the specified time. Upon completion, the reactor is vented, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the chiral N-acyl amine. The enantiomeric excess is determined by chiral HPLC.[6][7]

Synthesis from Alcohols

The conversion of alcohols to chiral amines represents a highly atom-economical approach as the starting material and product are at the same oxidation state.

Biocatalytic Hydrogen-Borrowing Cascades

This strategy employs a dual-enzyme system, typically an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH), in a redox-neutral cascade.

Data Presentation: Amination of Alcohols via Hydrogen-Borrowing Cascade

| Entry | Alcohol Substrate | Enzyme System | Conversion (%) | ee (%) | Reference |

| 1 | (S)-1-Phenylethanol | AA-ADH / Ph-AmDH | 95 | >99 (R) | [8][9] |

| 2 | (R)-1-Phenylethanol | LBv-ADH / Ph-AmDH | 93 | >99 (R) | [8][9] |

| 3 | rac-1-Phenylethanol | AA-ADH / LBv-ADH / Ph-AmDH | 81 | >99 (R) | [8][9] |

Experimental Protocol: Enzymatic Amination of (S)-1-Phenylethanol

-

Enzyme System: Alcohol dehydrogenase from Aromatoleum aromaticum (AA-ADH) and an engineered amine dehydrogenase (Ph-AmDH).

-

Procedure: In a reaction vessel, (S)-1-phenylethanol (20 mM) is dissolved in a buffer solution (e.g., ammonium formate, pH 8.5) containing NAD⁺ (1 mM). The reaction is initiated by the addition of AA-ADH and Ph-AmDH. The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC. Upon completion, the pH of the mixture is adjusted to acidic (e.g., pH 2) to protonate the amine and unreacted alcohol and ketone are extracted with an organic solvent. The aqueous layer is then basified (e.g., pH 12), and the chiral amine product is extracted with an organic solvent. The organic extracts are dried and concentrated to yield the pure chiral amine.[8][9]

Experimental Workflow: Hydrogen-Borrowing Cascade

Caption: Redox-neutral cascade for the conversion of an alcohol to a chiral amine.

Synthesis from Carboxylic Acids

Carboxylic acids can be converted to chiral amines with one fewer carbon atom through rearrangement reactions.

Curtius Rearrangement

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, derived from a carboxylic acid, to an isocyanate. The isocyanate can then be trapped with various nucleophiles to yield amines or their derivatives. A key advantage is the retention of stereochemistry at the migrating carbon.

Data Presentation: Chiral Amine Synthesis via Curtius Rearrangement

| Entry | Carboxylic Acid Substrate | Reagents | Product | Yield (%) | Reference |

| 1 | N-Boc-L-Alanine | 1. (COCl)₂, NaN₃; 2. heat; 3. H₂O | L-Alaninamide (after hydrolysis) | High | [1][3][10][11][12][13] |

| 2 | Chiral Carboxylic Acid | DPPA, t-BuOH, heat | Boc-protected Amine | Good | [1][3][10][11][12][13] |

| 3 | Chiral Carboxylic Acid | 1. EtO₂CCl, Et₃N; 2. NaN₃; 3. heat, BnOH | Cbz-protected Amine | Good | [11] |

Experimental Protocol: Curtius Rearrangement of a Carboxylic Acid

-

Reagents: Diphenylphosphoryl azide (DPPA), triethylamine, benzyl alcohol.

-

Procedure: To a solution of the chiral carboxylic acid (1.0 eq.) in an inert solvent (e.g., toluene), triethylamine (1.1 eq.) is added. The mixture is cooled to 0 °C, and diphenylphosphoryl azide (DPPA, 1.1 eq.) is added dropwise. The reaction is allowed to warm to room temperature and then heated to reflux until the evolution of nitrogen gas ceases. Benzyl alcohol (1.2 eq.) is then added, and reflux is continued until the isocyanate intermediate is fully consumed (monitored by IR spectroscopy). After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous base and brine. The organic layer is dried, concentrated, and the resulting Cbz-protected amine is purified by column chromatography.[3][11]

Signaling Pathway: Curtius Rearrangement

Caption: The reaction sequence of the Curtius rearrangement.

Conclusion

The synthesis of chiral amines is a mature field with a diverse array of methodologies available to the modern chemist. The choice of starting material and synthetic route depends on several factors, including the desired amine structure, required enantiopurity, scalability, and economic and environmental considerations. Asymmetric reductive amination of ketones and biocatalytic approaches using transaminases offer direct and efficient routes. Asymmetric hydrogenation of imines and enamides provides access to a wide range of chiral amines with high enantioselectivity. The hydrogen-borrowing cascade from alcohols is an elegant and atom-economical strategy. Finally, the Curtius rearrangement of carboxylic acids allows for the synthesis of amines with a truncated carbon skeleton while preserving stereochemical integrity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes to this critical class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 3. metaphactory [semopenalex.org]

- 4. Asymmetric synthesis of (S)-alpha-methylbenzylamine by recombinant Escherichia coli co-expressing omega-transaminase and acetolactate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. collaborate.princeton.edu [collaborate.princeton.edu]

- 8. Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conversion of alcohols to enantiopure amines through dual-enzyme hydrogen-borrowing cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Curtius Rearrangement [organic-chemistry.org]

- 13. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Spectroscopic and Synthetic Aspects of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is a derivative of 2,3-diaminopropanoic acid, an important chiral building block in synthetic organic chemistry, particularly in the synthesis of peptides and other biologically active molecules. The presence of two orthogonal amine protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), allows for selective deprotection and further functionalization, making it a versatile intermediate. This guide provides an overview of its predicted spectroscopic characteristics and a general workflow for its synthesis and analysis.

Compound Identification:

-

IUPAC Name: (S)-Methyl 2-(benzyloxycarbonylamino)-3-(tert-butoxycarbonylamino)propanoate

-

Chemical Formula: C17H24N2O6[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate. These predictions are based on the analysis of its structure and comparison with spectroscopic data of similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (Cbz) |

| ~5.5-5.7 | d | 1H | NH -Cbz |

| ~5.12 | s | 2H | -CH₂ -Ph (Cbz) |

| ~5.0-5.2 | br s | 1H | NH -Boc |

| ~4.4-4.6 | m | 1H | α-CH |

| ~3.75 | s | 3H | -OCH₃ |

| ~3.5-3.7 | m | 2H | β-CH₂ |

| 1.45 | s | 9H | -C(CH₃ )₃ (Boc) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170-172 | C =O (Ester) |

| ~156 | C =O (Cbz) |

| ~155 | C =O (Boc) |

| ~136 | Ar-C (Cbz, quaternary) |

| ~128.5 | Ar-C H (Cbz) |

| ~128.2 | Ar-C H (Cbz) |

| ~128.0 | Ar-C H (Cbz) |

| ~80 | -C (CH₃)₃ (Boc) |

| ~67 | -C H₂-Ph (Cbz) |

| ~55 | α-C H |

| ~52 | -OC H₃ |

| ~42 | β-C H₂ |

| ~28 | -C(C H₃)₃ (Boc) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | N-H Stretch (Amide) |

| ~3050 | C-H Stretch (Aromatic) |

| ~2980 | C-H Stretch (Aliphatic) |

| ~1745 | C=O Stretch (Ester) |

| ~1715 | C=O Stretch (Cbz Urethane) |

| ~1690 | C=O Stretch (Boc Urethane) |

| ~1520 | N-H Bend (Amide II) |

| ~1250, 1160 | C-O Stretch (Ester and Carbonate) |

| ~700-750 | C-H Bend (Aromatic) |

Table 4: Predicted Mass Spectrometry (ESI-MS) Data

| m/z | Ion Assignment |

| 369.16 | [M+H]⁺ |

| 391.14 | [M+Na]⁺ |

| 313.14 | [M-C₄H₈+H]⁺ (Loss of isobutene from Boc) |

| 269.11 | [M-Boc+H]⁺ |

| 233.10 | [M-Cbz+H]⁺ |

Experimental Protocols

The following are standard experimental protocols for obtaining the spectroscopic data for a novel compound such as (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument operating at 100 MHz for carbon. Use a proton-decoupled sequence. A 45-degree pulse width, a 2-second relaxation delay, and a sufficient number of scans (typically 1024 or more) are required to achieve a good signal-to-noise ratio.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. For a liquid or oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Infuse the sample solution directly into the source. Acquire the spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

Synthetic and Characterization Workflow

The synthesis of a protected amino acid derivative like (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate typically involves a multi-step sequence starting from a suitable chiral precursor. The following diagram illustrates a general workflow for its synthesis and subsequent spectroscopic characterization.

References

Commercial Availability and Synthetic Strategies for Orthogonally Protected Diaminopropanoates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic methodologies for orthogonally protected diaminopropanoate (Dap) derivatives. These non-proteinogenic amino acids are crucial building blocks in peptide chemistry and drug discovery, enabling the precise introduction of chemical modifications, conformational constraints, and branching in peptides and other biomolecules.

Commercial Availability

A variety of orthogonally protected diaminopropanoic acid derivatives are commercially available from several suppliers, facilitating their direct use in research and development. The most common derivatives feature the fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and the tert-butyloxycarbonyl (Boc) group for β-amino protection, or vice versa. These protecting groups are orthogonal, meaning they can be selectively removed under different conditions.

Below is a summary of commercially available protected Dap derivatives from various suppliers.

| Product Name | Supplier(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Fmoc-L-Dap(Boc)-OH | RayBiotech, Activotec, ChemPep, BLD Pharm, Aapptec | 162558-25-0 | C₂₃H₂₆N₂O₆ | 426.5 | ≥98% | For research use only.[1][2][3][4][5] |

| Boc-Dap(Fmoc)-OH | Sigma-Aldrich, Bachem, Aapptec | 122235-70-5 | C₂₃H₂₆N₂O₆ | 426.46 | ≥98.0% (HPLC) | Suitable for Boc solid-phase peptide synthesis.[6][7] |

Synthetic Strategies and Experimental Protocols

The synthesis of orthogonally protected diaminopropanoates is essential for applications requiring custom protecting group schemes or for large-scale production. Two primary synthetic routes have been reported, starting from commercially available protected amino acids: one utilizing a reductive amination approach from serine and another employing a Curtius rearrangement from aspartic acid.

Synthesis via Reductive Amination of a Serine Derivative

This strategy involves the conversion of a protected serine derivative into an aldehyde, followed by reductive amination to introduce the second amino group. The chirality of the starting serine is preserved throughout the synthesis.[8][9]

Experimental Protocol: Synthesis of Nα-Fmoc-Nβ-Boc-L-Diaminopropanoic Acid Methyl Ester from Nα-Fmoc-O-tert-butyl-D-serine [9]

-

Weinreb Amide Formation: Nα-Fmoc-O-tert-butyl-D-serine is reacted with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb-Nahm amide. This reaction typically proceeds in high yield (e.g., 94%) without the need for chromatographic purification.[9]

-

Reduction to Aldehyde: The Weinreb amide is reduced using a mild reducing agent like LiAlH₄ to yield the α-amino aldehyde. This step also generally results in high yields (e.g., 92%) and can often be used in the next step without purification.[9]

-

Reductive Amination: The aldehyde is subjected to reductive amination with a primary amine or sulfonamide in the presence of a Lewis acid such as titanium(IV) isopropoxide (Ti(OⁱPr)₄).[8][9]

-

Oxidation to Carboxylic Acid: The resulting alcohol from the reductive amination step is oxidized under mild conditions to form the carboxylic acid, completing the diaminopropanoic acid backbone.[9]

-

Esterification: The carboxylic acid can then be methylated to yield the fully protected L-Dap methyl ester.[9]

Synthesis via Curtius Rearrangement of an Aspartic Acid Derivative

An alternative and efficient route to orthogonally protected diaminopropionic acid involves a Curtius rearrangement of a protected aspartic acid derivative. This method is cost-effective and suitable for solid-phase peptide synthesis.[10][11][12]

Experimental Protocol: Synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid from N(α)-Boc-Asp(OBn)-OH [11][12]

-

Acyl Azide Formation: N(α)-Boc-Asp(OBn)-OH is dissolved in an anhydrous solvent like toluene with triethylamine. Diphenylphosphoryl azide (DPPA) is then added to form the acyl azide.

-

Curtius Rearrangement: The reaction mixture is carefully heated to promote the Curtius rearrangement of the acyl azide to an isocyanate intermediate.

-

Trapping of Isocyanate: The isocyanate is then trapped with benzyl alcohol to form the Cbz-protected β-amino group.

-

Purification: The crude product is purified by silica gel column chromatography to yield the desired orthogonally protected diaminopropionic acid.

Applications in Peptide Synthesis

Orthogonally protected diaminopropanoates are instrumental in solid-phase peptide synthesis (SPPS) for creating peptides with complex architectures. The ability to selectively deprotect one of the amino groups allows for side-chain modification, cyclization, and the synthesis of branched peptides.[13][14][15]

The general workflow for incorporating a protected Dap derivative into a peptide sequence via Fmoc-based SPPS is as follows:

References

- 1. raybiotech.com [raybiotech.com]

- 2. Fmoc-L-Dap(Boc)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 3. chempep.com [chempep.com]

- 4. 162558-25-0|Fmoc-Dap(Boc)-OH|BLD Pharm [bldpharm.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 13. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 14. biosynth.com [biosynth.com]

- 15. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Peptide Synthesis: A Practical Guide to Cbz and Boc Protection Strategies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and purity of the final product. Among the arsenal of available protecting groups, the Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc) groups have long been fundamental tools for the temporary masking of amine functionalities. This document provides a detailed overview of the application of Cbz and Boc protecting groups in peptide synthesis, complete with experimental protocols, comparative data, and visual workflows to guide researchers in their synthetic endeavors.

The choice between Cbz and Boc protection hinges on the overall synthetic strategy, particularly the desired deprotection conditions and the presence of other sensitive functional groups within the peptide sequence. The orthogonality of these two groups—the ability to selectively remove one in the presence of the other—is a cornerstone of modern peptide chemistry, enabling the synthesis of complex and modified peptides.

A Comparative Overview of Cbz and Boc Protection

The primary distinction between the Cbz and Boc protecting groups lies in their cleavage conditions. The Boc group is characteristically acid-labile, readily removed by moderately strong acids like trifluoroacetic acid (TFA). In contrast, the Cbz group is stable to acidic conditions but is susceptible to cleavage by catalytic hydrogenolysis. This fundamental difference in lability allows for their orthogonal application in complex synthetic schemes.

| Property | Carboxybenzyl (Cbz) | tert-Butyloxycarbonyl (Boc) |

| Protecting Reagent | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |

| Protection Conditions | Basic (e.g., NaHCO₃, NaOH) | Basic (e.g., TEA, DIEA) or neutral |

| Stability | Stable to mild acids and bases | Stable to bases and catalytic hydrogenolysis |

| Deprotection Conditions | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (HBr/AcOH) | Moderate to Strong Acids (TFA, HCl) |

| Primary Application | Solution-phase peptide synthesis | Solid-phase peptide synthesis (SPPS), Solution-phase synthesis |

Chemical Structures and Protection Mechanisms

The introduction of Cbz and Boc groups onto the N-terminus of an amino acid proceeds via nucleophilic acyl substitution. The lone pair of the amino group attacks the electrophilic carbonyl carbon of the protecting reagent, leading to the formation of a stable carbamate.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the protection and deprotection of amino acids using Cbz and Boc strategies, as well as a protocol for solid-phase peptide synthesis (SPPS) using the Boc methodology.

Cbz Protection of an Amino Acid (Solution-Phase)

This protocol describes a general method for the N-protection of an amino acid using benzyl chloroformate under aqueous basic conditions.[1][2]

Materials:

-

Amino Acid

-

Sodium Bicarbonate (NaHCO₃)

-

Benzyl Chloroformate (Cbz-Cl)

-

Tetrahydrofuran (THF)

-

Water

-

Diethyl Ether

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled solution while stirring.[1]

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Perform a work-up by washing the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl, which will precipitate the Cbz-protected amino acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Cbz Deprotection

Method 1: Catalytic Hydrogenolysis [1]

Materials:

-

Cbz-protected amino acid or peptide

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or other suitable solvent

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the Cbz-protected compound in methanol.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).

-

Filter the mixture through Celite to remove the Pd/C catalyst.

-

Remove the solvent under reduced pressure to obtain the deprotected product.

Method 2: Using Hydrogen Bromide in Acetic Acid [1]

Materials:

-

Cbz-protected peptide

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Diethyl ether

Procedure:

-

Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.

-

Stir the mixture at room temperature for approximately 20 minutes.

-

Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

-

Isolate the precipitate by filtration or decantation.

-

Wash the solid with diethyl ether and dry to obtain the deprotected peptide hydrobromide salt.[1]

Boc Protection of an Amine (General Protocol)

This protocol is a widely used and generally applicable method for a broad range of primary and secondary amines using di-tert-butyl dicarbonate.[3]

Materials:

-

Amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Dissolve the amine (1.0 eq) in anhydrous THF or DCM.

-

Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the stirring amine solution. The Boc₂O can be added neat or as a solution in the reaction solvent.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude Boc-protected amine.

-

Purify the product by column chromatography on silica gel if necessary.

Boc Deprotection

Method 1: Using Trifluoroacetic Acid (TFA) in Solid-Phase Peptide Synthesis (SPPS) [4][5]

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Isopropanol (IPA)

Procedure:

-

Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[5]

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.[5]

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[4]

-

Drain the solution and add a fresh solution of 25-50% TFA in DCM.

-

Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[4]

-

Drain the TFA/DCM solution.

-

Wash the resin with DCM and isopropanol (IPA) to remove residual TFA.[4]

Method 2: Using Hydrogen Chloride (HCl) in Dioxane (Solution-Phase) [5]

Materials:

-

Boc-protected peptide or amino acid

-

4 M Hydrogen Chloride (HCl) in 1,4-dioxane

-

Anhydrous 1,4-dioxane

-

Diethyl ether (cold) for precipitation

Procedure:

-

Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane.

-

Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of Boc-protected compound).

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent and excess HCl in vacuo to yield the hydrochloride salt of the deprotected amine. The free amine can be obtained by neutralization with a base.

Solid-Phase Peptide Synthesis (SPPS) using the Boc Strategy

Boc/Bzl solid-phase peptide synthesis (SPPS) is a classical and robust method for the chemical synthesis of peptides.[6] It relies on the use of the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for the semi-permanent protection of reactive amino acid side chains.[5] The synthesis is carried out on an insoluble solid support (resin), which facilitates the removal of excess reagents and by-products by simple filtration and washing.[4]

Detailed Boc-SPPS Cycle Protocol

This protocol outlines a single coupling cycle in a manual Boc-SPPS synthesis.

1. Resin Preparation:

-

Place the desired amount of resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides) in a reaction vessel.[4]

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes with gentle agitation.[4]

-

Drain the solvent by filtration.

2. Nα-Boc Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.[4]

-

Agitate the resin with the TFA/DCM solution for 1-2 minutes for a pre-wash, then drain.

-

Add a fresh portion of 50% TFA/DCM and agitate for 15-25 minutes to ensure complete deprotection.[4][7]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[4]

3. Neutralization:

-

Wash the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM or DMF to neutralize the N-terminal ammonium trifluoroacetate salt.

-

Agitate for 1-2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM and/or DMF to remove the excess base and its salt.[4]

4. Amino Acid Coupling:

-

Dissolve 2-4 equivalents of the next Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[4]

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion (e.g., using the Kaiser test).

-

Drain the coupling solution and wash the resin with DMF and DCM.

This cycle is repeated until the desired peptide sequence is assembled.

5. Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, the peptide is cleaved from the resin with the simultaneous removal of the side-chain protecting groups.

-

This is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][6]

-

A "cleavage cocktail" containing scavengers (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) is often used to trap reactive cations generated during deprotection.[4]

-

The crude peptide is precipitated with cold diethyl ether, collected, washed, and dried.

-

The final peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Quantitative Data Summary

The efficiency of protection and deprotection reactions is critical for the overall yield and purity of the synthesized peptide. The following tables summarize typical reaction conditions and reported yields for Cbz and Boc protection and deprotection.

Table 1: Cbz Protection and Deprotection

| Step | Reagents | Solvent | Time | Temperature | Typical Yield |

| Protection | Benzyl Chloroformate, NaHCO₃ | THF/Water | 2-3 hours | 0 °C to RT | 86-91% (for Cbz-Glycine)[8] |

| Deprotection (Hydrogenolysis) | H₂, 10% Pd/C | Methanol | 1-12 hours | Room Temp. | High to Quantitative |

| Deprotection (HBr/AcOH) | 33% HBr in Acetic Acid | Acetic Acid | 20 minutes | Room Temp. | High to Quantitative[1] |

Table 2: Boc Protection and Deprotection

| Step | Reagents | Solvent | Time | Temperature | Typical Yield |

| Protection | Boc₂O, TEA | THF or DCM | 2-12 hours | Room Temp. | >95%[3] |

| Deprotection (TFA) | 25-50% TFA | DCM | 20-30 minutes | Room Temp. | Quantitative[4] |

| Deprotection (HCl) | 4M HCl in Dioxane | Dioxane | 30 min - 2 hours | Room Temp. | High to Quantitative[5] |

Conclusion